JD-5037

Descripción general

Descripción

JD-5037 es un antagonista inverso de cannabinoides restringido periféricamente que se dirige al receptor de tipo 1 de cannabinoides. Se está investigando principalmente como un candidato a fármaco antiobesidad. El compuesto es altamente selectivo para el receptor de tipo 1 de cannabinoides, con una afinidad de unión significativamente mayor que para el receptor de tipo 2 de cannabinoides . This compound no atraviesa fácilmente la barrera hematoencefálica, lo que minimiza el riesgo de efectos secundarios psiquiátricos que se asociaron con antagonistas anteriores del receptor de cannabinoides .

Aplicaciones Científicas De Investigación

JD-5037 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

JD-5037 ejerce sus efectos bloqueando los receptores periféricos de tipo 1 de cannabinoides. Este bloqueo da como resultado una disminución de la expresión y secreción de leptina, así como un aumento de la eliminación de leptina por los riñones. La resensibilización a los niveles de leptina conduce a una disminución de la ingesta de alimentos, pérdida de peso y mejores respuestas de glucosa e insulina . El mecanismo de acción del compuesto involucra la inhibición de vías de señalización específicas asociadas con el receptor de tipo 1 de cannabinoides .

Análisis Bioquímico

Biochemical Properties

JD-5037 interacts with CB1 receptors, which are part of the endocannabinoid system (ECS). The ECS regulates energy metabolism and has been implicated in the pathogenesis of metabolic diseases . This compound’s antiobesity effects are believed to be mediated by blockade of peripheral CB1 receptors, resulting in decreased leptin expression and secretion and increased leptin clearance by the kidneys .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to regulate autophagy in the tibialis anterior skeletal muscle in both lean and obese mice . In obese mice given this compound, the resulting resensitization to leptin levels produced decreased food intake, weight loss, and normalized responses to glucose and insulin .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with CB1 receptors. It acts as an inverse agonist, blocking the activity of these receptors . This results in decreased leptin expression and secretion and increased leptin clearance by the kidneys .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In animal studies, this compound does not readily cross the blood-brain barrier, which means it is not expected to produce the psychiatric side effects in humans which led to the withdrawal of rimonabant from the market .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A preclinical toxicity study of this compound in rats and beagle dogs reported NOAELs (No Observed Adverse Effect Levels) in rats (150 mg/kg) and dogs (20 mg/kg in males and 75 mg/kg in females) .

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways. It interacts with CB1 receptors, which play a crucial role in energy metabolism .

Transport and Distribution

This compound is distributed within cells and tissues via its interactions with CB1 receptors . It is a peripherally-restricted compound, meaning it does not readily cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is largely determined by its interactions with CB1 receptors. As a peripherally-restricted compound, it primarily interacts with these receptors located outside the central nervous system .

Métodos De Preparación

La síntesis de JD-5037 implica múltiples pasos, incluida la formación de un anillo de pirazol y la introducción de grupos sulfonilo y clorofenilo. La ruta sintética generalmente comienza con la preparación de compuestos intermedios, que luego se someten a diversas condiciones de reacción para formar el producto final. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para mejorar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental .

Análisis De Reacciones Químicas

JD-5037 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.

Sustitución: Los grupos clorofenilo en this compound pueden sufrir reacciones de sustitución con diferentes nucleófilos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como el metóxido de sodio.

Comparación Con Compuestos Similares

JD-5037 es único en comparación con otros antagonistas del receptor de cannabinoides debido a su alta selectividad para el receptor de tipo 1 de cannabinoides y su incapacidad para cruzar la barrera hematoencefálica. Esto minimiza el riesgo de efectos secundarios psiquiátricos. Compuestos similares incluyen:

Rimonabant: Un antagonista del receptor de cannabinoides anterior que se retiró del mercado debido a efectos secundarios psiquiátricos.

Ibipinabant (SLV-319): Otro antagonista del receptor de cannabinoides con potencial terapéutico similar pero diferentes propiedades farmacocinéticas. La singularidad de this compound radica en su restricción periférica, lo que le permite ejercer sus efectos terapéuticos sin afectar el sistema nervioso central.

Propiedades

IUPAC Name |

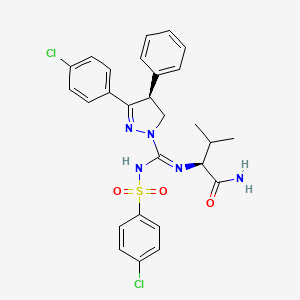

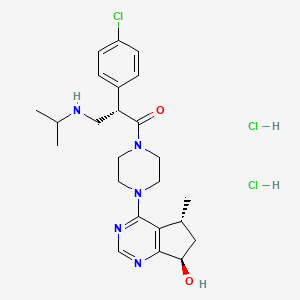

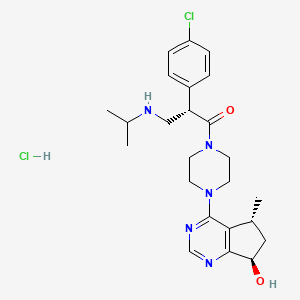

(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCSIQFTNPTSLO-RPWUZVMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27Cl2N5O3S | |

| Record name | JD5037 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/JD5037 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030409 | |

| Record name | JD5037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392116-14-1 | |

| Record name | JD5037 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392116141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JD5037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JD-5037 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENZ75DG2Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of JD5037?

A1: JD5037 acts as a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R), specifically targeting the receptor in peripheral tissues while demonstrating limited penetration into the central nervous system [, ]. This peripheral restriction is a key characteristic that differentiates JD5037 from earlier CB1R antagonists like rimonabant, which exhibited significant central side effects [].

Q2: What are the downstream effects of JD5037 binding to peripheral CB1R?

A2: JD5037's interaction with peripheral CB1R triggers a cascade of beneficial metabolic effects. In the liver, it counteracts diet-induced insulin resistance by reducing de novo synthesis of long-chain ceramides, specifically by inhibiting serine-palmitoyl transferase (SPT) activity and reducing ceramide synthase (CerS) expression []. It also improves glucose tolerance, increases energy expenditure, and reduces hepatic steatosis through modulation of Sirtuin-1 (Sirt1), mechanistic target of rapamycin complex 2 (mTORC2), and 5′adenosine monophosphate–activated protein kinase (AMPK) signaling pathways [].

Q3: How does JD5037 affect atherosclerosis development?

A3: Studies highlight the role of endothelial CB1R in atherosclerosis. JD5037, by antagonizing these receptors, reduces arterial inflammation, limits lipid uptake in endothelial cells, and ultimately attenuates plaque development []. Mechanistically, this involves downregulation of caveolin-1 (CAV1), a protein crucial for lipid transcytosis []. Furthermore, JD5037 reduces macrophage proliferation and inflammatory reprogramming in atherosclerotic plaques, further contributing to its atheroprotective effects [].

Q4: Does JD5037 demonstrate efficacy in mitigating obesity-related dyslipidemia?

A4: Yes, JD5037 has shown promise in addressing diabetic dyslipidemia. Preclinical studies demonstrate that it effectively reduces hepatic steatosis, lowers the rate of hepatic VLDL secretion, and increases hepatic LDLR expression []. It also decreases circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), contributing to improved lipid profiles [].

Q5: Does JD5037 hold promise for treating liver fibrosis?

A6: Preclinical data suggests that JD5037 can attenuate liver fibrosis. Studies indicate that it achieves this by targeting the CB1 receptor/β‐arrestin1/Akt pathway [].

Q6: How does JD5037 impact hepatocellular carcinoma (HCC) progression?

A7: JD5037 exhibits anti-tumor effects in preclinical models of HCC. It suppresses the growth of chemically induced HCC by interfering with the endocannabinoid/CB1R system, which is often upregulated in this type of cancer []. By blocking CB1R, JD5037 downregulates the expression of tumor-promoting genes like indoleamine 2,3‐dioxygenase, ultimately hindering HCC progression [].

Q7: Is JD5037 effective in treating pulmonary hypertension?

A8: While JD5037 alone does not dramatically affect pulmonary hypertension, combining it with the AMPK activator metformin shows a trend towards greater efficacy than either compound alone in a rat monocrotaline-induced PH model []. This suggests potential synergistic effects between these two compounds in managing this condition.

Q8: Has the chemical structure of JD5037 been characterized?

A9: While the exact structure of JD5037 is not detailed in the provided research, its synthesis and structural characterization, including the production of its octadeuterated form ([2H8]-JD5037), have been reported []. This deuterated form is valuable for quantitative analysis of JD5037 in clinical ADME (absorption, distribution, metabolism, excretion) studies [].

Q9: Are there any known isoforms of the human CB1R that JD5037 might interact with?

A10: While not extensively discussed in the provided research, emerging evidence suggests the presence of novel human CB1R isoforms, particularly in hepatocytes and β-cells, which may play a role in regulating metabolism [, ]. Further research is needed to determine if JD5037 interacts with these isoforms and how such interactions might influence its therapeutic profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one](/img/structure/B608105.png)

![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)

![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)